molecular formula C11H4ClF3N2 B12282466 4-Quinolinecarbonitrile, 6-chloro-2-(trifluoromethyl)- CAS No. 18706-34-8

4-Quinolinecarbonitrile, 6-chloro-2-(trifluoromethyl)-

Katalognummer: B12282466
CAS-Nummer: 18706-34-8
Molekulargewicht: 256.61 g/mol
InChI-Schlüssel: YOCUUEPATBAEFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Quinolinecarbonitrile, 6-chloro-2-(trifluoromethyl)- is a chemical compound with the molecular formula C11H4ClF3N2 and a molecular weight of 256.6111 g/mol . This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields of research.

Vorbereitungsmethoden

The synthesis of 4-Quinolinecarbonitrile, 6-chloro-2-(trifluoromethyl)- involves several steps. One common method includes the reaction of 6-chloro-2-(trifluoromethyl)quinoline with cyanogen bromide under specific conditions . The reaction typically requires a solvent such as acetonitrile and a base like potassium carbonate to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

4-Quinolinecarbonitrile, 6-chloro-2-(trifluoromethyl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-Quinolinecarbonitrile, 6-chloro-2-(trifluoromethyl)- has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Quinolinecarbonitrile, 6-chloro-2-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways may vary depending on the specific derivative and its application.

Vergleich Mit ähnlichen Verbindungen

4-Quinolinecarbonitrile, 6-chloro-2-(trifluoromethyl)- can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities

Eigenschaften

CAS-Nummer

18706-34-8

Molekularformel

C11H4ClF3N2

Molekulargewicht

256.61 g/mol

IUPAC-Name

6-chloro-2-(trifluoromethyl)quinoline-4-carbonitrile

InChI

InChI=1S/C11H4ClF3N2/c12-7-1-2-9-8(4-7)6(5-16)3-10(17-9)11(13,14)15/h1-4H

InChI-Schlüssel

YOCUUEPATBAEFL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1Cl)C(=CC(=N2)C(F)(F)F)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.